molecular formula C7H7NO2S B13455839 5-Formyl-4-methylthiophene-2-carboxamide

5-Formyl-4-methylthiophene-2-carboxamide

Cat. No.: B13455839
M. Wt: 169.20 g/mol
InChI Key: DFBIZWJBYNTFMH-UHFFFAOYSA-N
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Description

5-Formyl-4-methylthiophene-2-carboxamide is a multifunctional heterocyclic compound designed for research and development, serving as a key synthetic intermediate in medicinal chemistry. The structure incorporates a thiophene ring, a carboxamide functionality, and a formyl group, which collectively make it a versatile scaffold for constructing more complex molecules. The thiophene-carboxamide core is a privileged structure in drug discovery. Recent scientific literature demonstrates that thiophene carboxamide derivatives exhibit significant anticancer properties , acting as biomimetics of the natural product Combretastatin A-4 (CA-4). These compounds have shown potent activity against hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B) by inhibiting tubulin polymerization and disrupting cancer cell spheroid formation . Furthermore, analogous structures display antibacterial efficacy against resistant pathogens. Specific N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated promising activity against extended-spectrum β-lactamase (ESBL) producing E. coli ST131, a critical-priority pathogen, by potentially inhibiting bacterial enzymes like β-lactamase . The reactive formyl group on the thiophene ring enables further chemical modifications, allowing researchers to explore structure-activity relationships and develop novel therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

5-formyl-4-methylthiophene-2-carboxamide

InChI

InChI=1S/C7H7NO2S/c1-4-2-5(7(8)10)11-6(4)3-9/h2-3H,1H3,(H2,8,10)

InChI Key

DFBIZWJBYNTFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)N)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Formyl 4 Methylthiophene 2 Carboxamide and Analogues

Precursor Synthesis and Functionalization of Thiophene (B33073) Derivatives

The foundation of synthesizing 5-Formyl-4-methylthiophene-2-carboxamide lies in the construction of a correctly substituted thiophene ring. This typically begins with the synthesis of 4-Methylthiophene-2-carboxylic Acid or a related intermediate, followed by further functionalization.

Synthesis of 4-Methylthiophene-2-carboxylic Acid and Related Intermediates

A viable route to 4-methylthiophene-2-carboxylic acid starts from the commercially available 3-methylthiophene. A one-pot bromination/debromination procedure can yield 2,4-dibromo-3-methylthiophene. This intermediate is crucial for the regioselective introduction of the carboxylic acid group. The carboxylic acid functionality can then be introduced at the 2-position through a Grignard reaction followed by carbonation with carbon dioxide.

Alternatively, the Gewald reaction provides a pathway to highly functionalized thiophenes. For instance, the reaction of a ketone with an α-cyanoester in the presence of elemental sulfur and a base can produce polysubstituted 2-aminothiophenes. While not a direct route to 4-methylthiophene-2-carboxylic acid, this method is instrumental in creating precursors like methyl 3-amino-4-methylthiophene-2-carboxylate, which can be further modified.

Starting MaterialKey IntermediatesReagentsProduct
3-Methylthiophene2,4-dibromo-3-methylthiophene1. Bromine 2. Grignard Reagent (e.g., MeMgBr) 3. CO24-bromo-3-methyl-2-thiophenecarboxylic acid
Ketone/Aldehyde + α-cyanoesterStable Knoevenagel condensation adduct1. Elemental Sulfur 2. Base (e.g., morpholine)Polysubstituted 2-aminothiophene

Functionalization of Thiophene Ring Systems

The thiophene ring is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring. For a 4-methylthiophene-2-carboxamide precursor, the electron-donating methyl group at position 4 and the electron-withdrawing carboxamide group at position 2 will influence the regioselectivity of subsequent reactions.

Electrophilic substitution on 3-substituted thiophenes can occur at either the 2- or 5-position. The outcome is influenced by both electronic effects and the steric hindrance of the substituent and the incoming electrophile. Lithiation is another powerful tool for thiophene functionalization. Directed lithiation, using reagents like lithium diisopropylamide (LDA), can selectively activate a specific position for the introduction of an electrophile. For instance, thiophene-2-carboxylic acid can be lithiated at the 5-position using LDA, paving the way for the introduction of various substituents.

Direct Formylation Strategies for Thiophene Carboxamides

The introduction of a formyl (-CHO) group onto the thiophene ring is a critical step. Direct formylation strategies, such as the Vilsmeier-Haack reaction, are commonly employed for this transformation.

Vilsmeier-Haack Reaction Conditions for Formyl Group Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

This electrophilic reagent then attacks the thiophene ring. For a 4-methylthiophene-2-carboxamide substrate, the formylation is expected to occur at the 5-position, which is activated by the methyl group and is the most sterically accessible position for electrophilic attack. The reaction typically proceeds under mild conditions.

ReagentsElectrophileGeneral Conditions
DMF and POCl₃Chloromethyliminium salt (Vilsmeier reagent)Reaction in an inert solvent, often at temperatures ranging from 0°C to room temperature.

Regioselective Formylation Methodologies

Achieving the correct regiochemistry during formylation is paramount. In the case of 3-substituted thiophenes, the ratio of 2-formylated to 5-formylated products can be controlled by the choice of the formylating agent. Studies have shown that the steric bulk of the Vilsmeier reagent can influence the site of formylation. Larger, more sterically hindered reagents tend to favor formylation at the less hindered 5-position of a 3-substituted thiophene.

Beyond the Vilsmeier-Haack reaction, other methods for regioselective formylation exist. These include metalation followed by reaction with a formylating agent like DMF. For example, selective lithiation of a specific carbon on the thiophene ring, followed by quenching with DMF, can introduce a formyl group at the desired position with high precision.

Amidation Reactions in the Synthesis of Carboxamide Moieties

The final step in the synthesis of this compound is the formation of the carboxamide group. This is typically achieved through an amidation reaction, starting from the corresponding carboxylic acid.

Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures and can be inefficient. Therefore, the carboxylic acid is usually activated first. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with ammonia (B1221849) or an amine to form the carboxamide.

Amidation MethodActivating Agent/ReagentKey Features
Direct Amidation with ActivationDCC, EDC, HOBt, etc.Forms a highly reactive intermediate that is then attacked by the amine. Generally proceeds at room temperature.
Via Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chlorideThe carboxylic acid is converted to the acid chloride, which is then reacted with an amine.
Catalytic Direct AmidationBoron-based catalysts (e.g., boric acid)Offers a more atom-economical and "greener" alternative by avoiding stoichiometric activating agents.

Coupling Methods for Carboxamide Formation

The formation of the carboxamide linkage is a pivotal step in the synthesis of the target molecule. This transformation typically involves the coupling of a thiophene carboxylic acid derivative with an appropriate amine. The fundamental principle of this reaction is the activation of the carboxylic acid to facilitate a nucleophilic attack by the amine. researchgate.net

Several coupling reagents have proven effective for this purpose in the synthesis of thiophene carboxamides. A common approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.govnih.gov This method was successfully employed in the synthesis of related thiophene-based amides, where 5-bromothiophene-2-carboxylic acid was reacted with various pyrazole amines. nih.gov The reaction using DCC and DMAP proceeded efficiently at room temperature to yield the desired amide. nih.gov

Another significant class of coupling reagents includes phosphonium salts, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known for their high efficiency, mild reaction conditions, and the ability to minimize side reactions, making them suitable for complex substrates.

The table below summarizes common coupling reagents used in carboxamide formation.

Coupling ReagentAbbreviationCatalyst/Additive (if any)Key Features
N,N'-DicyclohexylcarbodiimideDCC4-Dimethylaminopyridine (DMAP)Widely used, cost-effective. nih.govnih.gov
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPBase (e.g., Diisopropylethylamine)High efficiency, suppresses racemization.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUBase (e.g., Diisopropylethylamine)Very effective, fast reaction rates.
Ethyl (hydroxyimino)cyanoacetateOxymaCarbodiimide (e.g., EDC)Reduces side reactions and racemization.

Role of Activating Agents in Amidation Processes

Activating agents are crucial for overcoming the relatively low reactivity of carboxylic acids towards amines. They function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl derivative that is susceptible to nucleophilic substitution by the amine. researchgate.netgoogle.com

Common strategies for activating the carboxylic acid group of a thiophene precursor, such as 5-formyl-4-methylthiophene-2-carboxylic acid, include:

Formation of Acyl Halides : Reacting the carboxylic acid with an inorganic acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), converts it into a highly reactive acyl chloride. google.com This intermediate readily reacts with an amine to form the carboxamide.

Formation of Mixed Anhydrides : The carboxylic acid can be reacted with a chloroformate, like isobutyl chloroformate, to form a mixed anhydride. google.com This species is also highly activated towards nucleophilic attack by an amine.

Formation of Active Esters : The reaction of the carboxylic acid with phenols, particularly those with electron-withdrawing substituents like pentafluorophenol, generates active esters. google.com These esters are more reactive than simple alkyl esters and undergo amidation under mild conditions. Pioneering studies have also utilized alkoxyacetylenes as activating agents for peptide coupling. researchgate.net

The choice of activating agent depends on several factors, including the stability of the starting materials, the presence of other functional groups, and the desired reaction conditions.

Multi-Component Reactions (MCRs) Incorporating Thiophene Carboxamide Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route for the synthesis of complex molecules like substituted thiophenes. nih.govsemanticscholar.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

One of the most prominent MCRs for thiophene synthesis is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-amino-3-carboxyester thiophene. While the classic Gewald reaction produces an aminothiophene, modifications of this reaction or subsequent transformations can be envisioned to incorporate the necessary functional groups for this compound. For instance, a precursor synthesized via a Gewald-type reaction could undergo further steps, such as diazotization of the amino group followed by substitution and subsequent amidation and formylation, to arrive at the target structure.

Recent progress in MCRs has expanded the toolkit for thiophene synthesis, providing pathways to a wide range of derivatives under environmentally friendly conditions. nih.govsemanticscholar.org These one-pot processes are highly valuable for creating libraries of thiophene compounds for various research applications. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst, and reaction time.

A relevant synthetic protocol for a related tetra-substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, highlights several optimizable steps. mdpi.com The synthesis involved successive direct lithiations, which are highly sensitive to temperature. These reactions were conducted at -78 °C to control reactivity and prevent side reactions, followed by warming to room temperature. mdpi.com The choice of electrophile and the duration of the reaction (from 1 to 24 hours) were also critical for achieving the desired product. mdpi.com

For the amidation step, optimization may involve screening different coupling agents and bases. For example, in the synthesis of pyrazole-thiophene amides, it was found that using DCC with DMAP provided a good yield of 68% through a simple filtration workup, avoiding solubility issues encountered during basic workups with other methods. nih.gov

Microwave-assisted synthesis is another powerful technique for optimizing reactions. It can significantly reduce reaction times and increase yields while often requiring less solvent compared to conventional heating methods. researchgate.net

The following table outlines key parameters and their potential impact on the synthesis of thiophene carboxamides.

ParameterArea of ImpactOptimization StrategyExpected Outcome
Solvent Reactant solubility, reaction rateScreen a range of solvents (e.g., THF, DCM, Toluene, 1,4-Dioxane)Improved yield and purity by enhancing solubility and minimizing side reactions. nih.gov
Temperature Reaction kinetics, side reactionsConduct reactions at optimal temperatures (e.g., -78 °C for lithiation, room temperature or reflux for coupling)Increased selectivity and yield by controlling reaction rate. mdpi.com
Catalyst/Reagent Reaction efficiency, selectivityTest different coupling agents (DCC, HATU) and bases (DMAP, K₃PO₄)Higher conversion rates and cleaner reaction profiles. nih.govnih.gov
Reaction Time Product conversion, degradationMonitor reaction progress (e.g., by TLC, LC-MS) to determine the optimal durationMaximized product formation while preventing degradation of starting materials or products. mdpi.com
Workup Procedure Product isolation, purityCompare extractive workup with direct filtrationSimplified purification and potentially higher isolated yield by avoiding product loss. nih.gov

By systematically adjusting these conditions, synthetic chemists can develop robust and high-yielding protocols for the production of this compound and its derivatives.

Chemical Transformations and Derivatization Studies of 5 Formyl 4 Methylthiophene 2 Carboxamide

Reactivity of the Formyl Group

The formyl group at the C5 position of the thiophene (B33073) ring is an electrophilic center, susceptible to a wide range of nucleophilic additions and redox reactions. Its reactivity is central to the derivatization of this molecule.

The formyl group of 5-Formyl-4-methylthiophene-2-carboxamide can be readily oxidized to yield the corresponding carboxylic acid, namely 4-methyl-2-carbamoylthiophene-5-carboxylic acid. This transformation is a common and high-yielding reaction in heterocyclic chemistry. Various oxidizing agents can be employed, with the choice of reagent depending on the desired reaction conditions and substrate tolerance. The oxidation of aldehydes on heterocyclic rings, such as furans and thiophenes, to their corresponding carboxylic acids is a well-established synthetic strategy. researchgate.netmdpi.comresearchgate.net For instance, reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like silver(I) oxide (Ag₂O) are effective for this purpose. The resulting carboxylic acid introduces a new site for further functionalization, such as esterification or amide bond formation.

Table 1: Oxidizing Agents for the Conversion of Formyl to Carboxylic Acid

Oxidizing AgentProductTypical Conditions
Potassium Permanganate (KMnO₄)4-methyl-2-carbamoylthiophene-5-carboxylic acidBasic aqueous solution, heat
Jones Reagent (CrO₃/H₂SO₄)4-methyl-2-carbamoylthiophene-5-carboxylic acidAcetone, 0°C to room temp.
Silver(I) Oxide (Ag₂O)4-methyl-2-carbamoylthiophene-5-carboxylic acidAqueous NaOH or NH₄OH
Sodium Chlorite (NaClO₂)4-methyl-2-carbamoylthiophene-5-carboxylic acidAqueous buffer (e.g., phosphate) with a scavenger

The formyl group can be selectively reduced to a primary alcohol, yielding 5-(hydroxymethyl)-4-methylthiophene-2-carboxamide. This conversion transforms the electrophilic aldehyde into a nucleophilic alcohol, opening up new avenues for derivatization, such as etherification or esterification at the newly formed hydroxymethyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents are typically sufficient for this transformation due to the high reactivity of the aldehyde. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken as they can also reduce the carboxamide moiety under harsher conditions.

Table 2: Reducing Agents for the Conversion of Formyl to Hydroxymethyl Group

Reducing AgentProductTypical Conditions
Sodium Borohydride (NaBH₄)5-(hydroxymethyl)-4-methylthiophene-2-carboxamideMethanol or Ethanol, 0°C to room temp.
Lithium Aluminum Hydride (LiAlH₄)5-(hydroxymethyl)-4-methylthiophene-2-carboxamideAnhydrous THF or Et₂O, 0°C (careful control)
Catalytic Hydrogenation (H₂/Pd-C)5-(hydroxymethyl)-4-methylthiophene-2-carboxamideMethanol or Ethyl Acetate (B1210297), pressure

The carbonyl carbon of the formyl group is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. Nitrogen-based nucleophiles, such as primary amines, hydroxylamine, and hydrazine (B178648) derivatives, react to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically catalyzed by acid and involve the elimination of a water molecule. Similarly, oxygen nucleophiles like alcohols can react, usually under anhydrous acidic conditions, to form acetals. These reactions provide a straightforward method for introducing a wide range of substituents at the C5 position.

Table 3: Condensation Reactions of the Formyl Group

NucleophileReagent ExampleProduct Type
Primary AmineAnilineImine (Schiff Base)
HydroxylamineHydroxylamine HClOxime
HydrazineHydrazine HydrateHydrazone
AlcoholEthanol (excess)Acetal

Reactivity of the Carboxamide Moiety

The primary carboxamide group at the C2 position is generally less reactive than the formyl group. However, it can undergo several important transformations, particularly at the nitrogen atom or through hydrolysis of the amide bond.

The two protons on the nitrogen atom of the primary carboxamide can be substituted through N-alkylation or N-acylation reactions. These reactions typically require the deprotonation of the amide with a suitable base (e.g., sodium hydride, NaH) to form a nucleophilic amidate anion. This anion can then react with an electrophile, such as an alkyl halide for N-alkylation or an acyl chloride/anhydride for N-acylation. This pathway leads to the formation of N-substituted and N,N-disubstituted this compound derivatives, significantly altering the compound's steric and electronic properties. The synthesis of related N-substituted thiophene carboxamides often involves the coupling of a thiophene carboxylic acid with an amine. evitachem.com

Table 4: N-Alkylation and N-Acylation of the Carboxamide Group

Reaction TypeElectrophile ExampleBaseProduct
N-AlkylationMethyl Iodide (CH₃I)Sodium Hydride (NaH)5-Formyl-N,4-dimethylthiophene-2-carboxamide
N-AcylationAcetyl Chloride (CH₃COCl)Pyridine or NaHN-Acetyl-5-formyl-4-methylthiophene-2-carboxamide

The carboxamide group can be hydrolyzed back to the corresponding carboxylic acid, 5-formyl-4-methylthiophene-2-carboxylic acid chemicalbook.com, under either strong acidic or basic conditions, typically with heating. This reaction is often a key step in multi-step syntheses where the amide serves as a protecting group or precursor for the carboxylic acid.

Direct esterification of the carboxamide is not a standard transformation. Instead, conversion to an ester, such as methyl 5-formyl-4-methylthiophene-2-carboxylate matrix-fine-chemicals.com, is achieved indirectly. This typically involves the hydrolysis of the carboxamide to the carboxylic acid, followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol under acid catalysis, or reaction with an alkyl halide in the presence of a base).

Table 5: Hydrolysis of the Carboxamide Moiety

ConditionReagentsProduct
Acidic HydrolysisAqueous HCl or H₂SO₄, heat5-formyl-4-methylthiophene-2-carboxylic acid
Basic HydrolysisAqueous NaOH or KOH, heatSodium or Potassium 5-formyl-4-methylthiophene-2-carboxylate

Modifications Leading to Substituted Amides

The amide functionality of this compound is a key site for derivatization. Standard organic synthesis methods can be employed to produce a wide array of N-substituted amides. One common approach is the hydrolysis of the primary amide to the corresponding carboxylic acid, followed by coupling with a variety of amines using standard peptide coupling reagents.

Alternatively, transamidation reactions offer a more direct route to substituted amides. While specific studies on this compound are not extensively documented, general methodologies for the transamidation of carboxamides with amines under solvent-free conditions have been developed. These reactions are often catalyzed by various reagents and proceed under mild conditions, offering high efficiency and easy work-up. Such methods could likely be adapted for the derivatization of the target compound.

A study on metal- and solvent-free amide synthesis highlights a practical approach using substitute formamides as an amino source. nih.govresearchgate.net This method, conducted at a mild temperature of 40°C in the air, could potentially be applied to transform this compound into various N-substituted derivatives. nih.govresearchgate.net

Reagent/Catalyst SystemReaction TypePotential Application
Acid/Base Hydrolysis followed by Amine CouplingAmide SynthesisGeneration of a library of N-substituted amides
Heterogeneous CatalystsTransamidationDirect conversion to N-substituted amides under solvent-free conditions
KOtBu with substitute formamidesMetal-free amidationMild and efficient synthesis of N-substituted amides

Electrophilic and Nucleophilic Substitution on the Thiophene Ring System

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization. The existing substituents—the formyl, methyl, and carboxamide groups—direct the regioselectivity of these substitutions.

Electrophilic Aromatic Substitution:

Thiophene rings are generally more reactive towards electrophilic substitution than benzene. The electron-donating methyl group and the electron-withdrawing formyl and carboxamide groups influence the position of substitution. For instance, bromination of a similar compound, 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was achieved using bromine in acetic acid, yielding the 4-bromo derivative in 80% yield. mdpi.com This suggests that the C4 position of this compound could be a likely site for electrophilic attack.

Nucleophilic Aromatic Substitution:

While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on thiophene rings, particularly when activated by strong electron-withdrawing groups. The formyl and carboxamide groups on the target molecule could potentially facilitate such reactions, for example, the displacement of a suitably located leaving group by a nucleophile.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize thiophene derivatives. mdpi.comresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully used for the synthesis of functionalized cyclopropylthiophene derivatives. mdpi.com This reaction typically involves the coupling of a halo-thiophene with a boronic acid in the presence of a palladium catalyst and a base. A bromo-derivative of this compound could serve as a substrate for such reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. A highly efficient catalytic system for this transformation involves the use of palladium(II) acetate and SPhos as a ligand. mdpi.com

Direct arylation is another valuable palladium-catalyzed reaction. Studies on methyl 3-amino-4-methylthiophene-2-carboxylate have shown that direct C-H arylation at the C5 position is feasible. This suggests that, with appropriate catalyst and reaction conditions, direct functionalization of the C-H bonds on the thiophene ring of this compound could be achieved, avoiding the need for pre-functionalization with a halogen.

Coupling ReactionTypical SubstratesPotential Outcome on Target Compound
Suzuki-MiyauraBromo-thiophene, Boronic acidIntroduction of various substituents at a halogenated position
Direct C-H ArylationThiophene, Aryl halideDirect functionalization of C-H bonds on the thiophene ring

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective strategies for controlled derivatization.

One powerful strategy is directed ortho-metalation (DoM). In a study on the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, three successive chemo- and regioselective direct lithiation reactions were employed. mdpi.comresearchgate.net The amide group can act as a directed metalation group, guiding the deprotonation of the adjacent C3 proton with a strong base like n-butyllithium. The resulting lithiated species can then be quenched with an electrophile. This approach allows for precise functionalization at the C3 position of the thiophene ring.

The different reactivity of the functional groups can also be exploited for chemoselective reactions. For example, the formyl group can undergo reactions such as reductive amination or Wittig reactions, while the amide group remains intact under appropriate conditions. Conversely, the amide can be selectively hydrolyzed or reduced without affecting the formyl group.

StrategyDirecting Group/Reactive SiteOutcomeReference
Directed ortho-MetalationCarboxamide groupFunctionalization at the C3 position mdpi.comresearchgate.net
Chemoselective ReductionFormyl groupConversion to an alcohol or amine-
Chemoselective OlefinationFormyl groupFormation of a carbon-carbon double bond-

Spectroscopic and Structural Elucidation Methodologies for 5 Formyl 4 Methylthiophene 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of protons and carbon atoms.

The ¹H NMR spectrum of 5-Formyl-4-methylthiophene-2-carboxamide is expected to show distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the formyl and carboxamide groups and the aromatic nature of the thiophene (B33073) ring.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet far downfield, typically in the range of δ 9.8–10.0 ppm.

Thiophene Ring Proton (H-3): A single aromatic proton is present on the thiophene ring at position 3. It will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be around δ 7.8–8.2 ppm, influenced by the adjacent electron-withdrawing carboxamide group.

Amide Protons (-CONH₂): The two protons of the primary amide group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can vary but is generally expected in the δ 7.0–8.0 ppm region.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the thiophene ring will appear as a sharp singlet, likely around δ 2.4–2.6 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Data is predicted based on analogous compounds and spectroscopic principles.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.8 – 10.0Singlet (s)1H
Thiophene (H-3)7.8 – 8.2Singlet (s)1H
Amide (-CONH₂)7.0 – 8.0Broad Singlet (br s)2H
Methyl (-CH₃)2.4 – 2.6Singlet (s)3H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift reveals its electronic environment.

Carbonyl Carbons (C=O): Two carbonyl carbons are present. The aldehyde carbonyl carbon is expected to be the most downfield signal, around δ 185–190 ppm. The amide carbonyl carbon will be slightly more shielded, appearing around δ 162–167 ppm.

Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbons attached to the formyl (C-5) and carboxamide (C-2) groups will be significantly downfield due to electron-withdrawing effects, predicted to be in the δ 140–150 ppm range. The carbon bearing the methyl group (C-4) and the remaining ring carbon (C-3) are expected at approximately δ 135–145 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the aliphatic region of the spectrum, typically around δ 15–17 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Data is predicted based on analogous compounds and spectroscopic principles.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)185 – 190
Amide (C=O)162 – 167
Thiophene (C-2, C-5)140 – 150
Thiophene (C-3, C-4)135 – 145
Methyl (-CH₃)15 – 17

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, significant correlations are not expected, as most proton signals are singlets. However, it would definitively confirm the lack of coupling between the thiophene proton, methyl protons, and aldehyde proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would show correlations between the H-3 signal and the C-3 carbon, and between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity between protons and carbons. Key expected correlations would include:

The aldehyde proton showing correlations to C-5 and C-4 of the thiophene ring.

The thiophene proton (H-3) correlating with the amide carbonyl carbon, C-2, C-4, C-5, and the methyl carbon.

The methyl protons showing correlations to C-4, C-3, and C-5.

The amide protons showing a correlation to the amide carbonyl carbon and C-2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amide group (-NH₂) will show two distinct stretching vibrations in the region of 3400–3100 cm⁻¹, one for the symmetric stretch and one for the asymmetric stretch.

C-H Stretching: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹. The aldehyde C-H bond will show a characteristic pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: Two strong carbonyl absorption bands will be prominent. The aldehyde carbonyl stretch is expected around 1700–1680 cm⁻¹. The amide carbonyl stretch (Amide I band) typically appears at a slightly lower frequency, around 1680–1650 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary amide (Amide II band) is expected in the 1640–1600 cm⁻¹ region.

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring will be observed in the 1600–1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound Data is predicted based on general IR correlation tables.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Amide (-NH₂)N-H Stretch3400 – 3100Medium
Thiophene (-CH)Aromatic C-H Stretch~3100Medium-Weak
Methyl (-CH₃)Aliphatic C-H Stretch2980 – 2870Medium-Weak
Aldehyde (-CHO)C-H Stretch~2850, ~2750Weak
Aldehyde (C=O)C=O Stretch1700 – 1680Strong
Amide (C=O)Amide I Band1680 – 1650Strong
Amide (-NH₂)Amide II Band1640 – 1600Medium-Strong
Thiophene (C=C)Aromatic C=C Stretch1600 – 1450Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides crucial structural information based on fragmentation patterns. For this compound (C₇H₇NO₂S), the exact molecular weight is 169.020 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 169. Key fragmentation pathways would likely involve the loss of the functional groups:

Loss of the amino radical (•NH₂) resulting in a fragment at m/z 153.

Loss of the formyl radical (•CHO) leading to a peak at m/z 140.

Loss of the entire carboxamide group (•CONH₂) producing a fragment at m/z 125.

Decarbonylation (loss of CO) from the aldehyde is also a common fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Data is predicted based on molecular structure.

m/z Value Proposed Fragment Ion Neutral Loss
169[C₇H₇NO₂S]⁺Molecular Ion (M⁺)
153[M - NH₂]⁺•NH₂
140[M - CHO]⁺•CHO
125[M - CONH₂]⁺•CONH₂

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the thiophene ring, extended by the electron-withdrawing formyl and carboxamide groups, is expected to give rise to distinct absorption bands.

The spectrum would likely be characterized by strong absorptions corresponding to π → π* transitions. These transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. Weaker absorptions from n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often at longer wavelengths. The primary absorption maximum (λ_max) for the π → π* transition is predicted to occur in the 280–350 nm range, indicative of the extended conjugation. The position and intensity of these bands can be influenced by the polarity of the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnih.gov This method provides unambiguous proof of a molecule's connectivity, conformation (the spatial arrangement of its atoms), and configuration (the absolute stereochemistry). nih.gov For a novel compound like this compound, single-crystal X-ray diffraction would yield a detailed model of its solid-state structure.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the crystal's atoms diffract this beam, creating a unique pattern of spots. numberanalytics.com By analyzing the geometric arrangement and intensity of these diffracted spots, researchers can calculate the electron density throughout the crystal's unit cell (its smallest repeating unit) and thus determine the positions of individual atoms.

For this compound, a crystallographic study would reveal critical structural details:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined, confirming the planarity of the thiophene ring and the orientation of the formyl and carboxamide substituents.

Intermolecular Interactions: A key aspect of the analysis would be the identification of non-covalent interactions that govern how the molecules pack together in the crystal lattice. Due to the presence of the amide (-CONH2) and formyl (-CHO) groups, strong intermolecular hydrogen bonds are expected. The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens of both the amide and formyl groups can act as acceptors. researchgate.netnih.gov This could lead to the formation of well-defined supramolecular structures, such as hydrogen-bonded dimers or chains, which are common in carboxamides. nih.govmdpi.com

While an experimental structure has not been reported, a hypothetical set of crystallographic data for this compound is presented below to illustrate the typical output of such an analysis.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₇H₇NO₂S
Formula Weight 169.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 8.5 Å
b 6.2 Å
c 14.3 Å
α 90°
β 98.5°
γ 90°
Volume 745 ų

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. wikipedia.orgvelp.com For organic compounds, this most commonly refers to CHNS analysis, which quantifies the amounts of carbon, hydrogen, nitrogen, and sulfur. wikipedia.org The method provides a crucial check for the purity and validates the empirical formula of a newly synthesized compound. numberanalytics.comlibretexts.org

The most common form of elemental analysis is accomplished by combustion analysis. velp.com A small, precisely weighed sample of the compound is combusted in a furnace at high temperature in the presence of excess oxygen. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), nitrogen into nitrogen gas (N₂) or its oxides (which are then reduced back to N₂), and sulfur into sulfur dioxide (SO₂). These resulting gases are then separated and quantified by detectors, such as thermal conductivity or infrared spectroscopy detectors. numberanalytics.com

The molecular formula of this compound is C₇H₇NO₂S. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (amu) Number of Atoms Mass Percent (%)
Carbon C 12.011 7 49.68%
Hydrogen H 1.008 7 4.17%
Nitrogen N 14.007 1 8.28%
Oxygen O 15.999 2 18.91%

Computational and Theoretical Chemistry Studies on 5 Formyl 4 Methylthiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiophene-2-carboxamide derivatives, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine optimized molecular geometries, atomic charges, and various electronic properties. nih.gov

These calculations can reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related thiophene (B33073) carboxamide structures, DFT has been used to show how intramolecular hydrogen bonding influences the planarity of the molecule. nih.gov Studies on similar compounds have indicated that the thienyl ring is often coplanar with adjacent phenylazo moieties, while other groups like a phenyl ring might be angled relative to the aminothienyl plane. nih.gov

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔEH-L) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For various thiophene-2-carboxamide derivatives, these energy gaps have been calculated to compare their relative stabilities and reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Thiophene Carboxamide Derivative

Property Value
HOMO Energy -6.2 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap (ΔEH-L) 3.7 eV
Dipole Moment 4.5 D

Molecular Modeling and Simulation Approaches

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like 5-Formyl-4-methylthiophene-2-carboxamide. This analysis involves identifying stable conformers and determining their relative energies. Energy minimization procedures, using force fields such as MMFF94 or quantum mechanical methods, are applied to find the lowest energy conformation, which is presumed to be the most populated and biologically relevant structure. For related thiophene acryloyl ethyl thiolester, DFT calculations have been used to determine the precise geometries and energies of different rotamers arising from rotational isomerism around single bonds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The methodology for docking a ligand like this compound into a receptor's active site typically involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target receptor (often a protein) is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The ligand structure is built and optimized using a molecular modeling program.

Grid Generation: A grid box is defined around the active site of the receptor. This grid is used by the docking program to calculate the interaction energies between the ligand and the receptor.

Docking Simulation: The docking algorithm systematically searches for the best binding poses of the ligand within the receptor's active site. This involves exploring various translational, rotational, and conformational degrees of freedom of the ligand.

Scoring and Analysis: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. nih.gov In studies of other thiophene carboxamide derivatives, docking has been used to elucidate the interactions between the compounds and the amino acid residues of various enzymes. nih.govnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical values that encode different aspects of the molecular structure. For thiophene derivatives, descriptors can be calculated from their 2D or 3D structures and can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A typical QSRR study involves:

Dataset Preparation: A set of molecules with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For thiophene-2-carboxamide derivatives, QSRR models can be used to predict their reactivity in various chemical transformations or their potential biological activity based on their structural features. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These calculations can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. nih.gov

Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts are then correlated with experimental values to aid in the structural elucidation of newly synthesized compounds.

Table 2: Predicted Spectroscopic Data for a Hypothetical Thiophene Derivative

Parameter Predicted Value
Key IR Frequency (C=O stretch) 1680 cm⁻¹
¹H NMR Chemical Shift (Formyl H) 9.8 ppm

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. DFT calculations are commonly employed for this purpose. chemrxiv.org

For reactions involving thiophene derivatives, computational studies can help to:

Identify the most favorable reaction pathway by comparing the activation barriers of different possible mechanisms.

Characterize the geometry and electronic structure of transition states and intermediates.

Understand the role of catalysts or solvents in the reaction.

These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. chemrxiv.org

5 Formyl 4 Methylthiophene 2 Carboxamide As a Versatile Synthetic Building Block

Precursor for Advanced Heterocyclic Systems

The strategic placement of reactive functional groups in 5-Formyl-4-methylthiophene-2-carboxamide makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These fused ring systems are of significant interest due to their wide range of biological activities. The formyl and carboxamide groups can participate in cyclization reactions with various reagents to construct the pyrimidine (B1678525) ring fused to the thiophene (B33073) core.

For instance, the formyl group can undergo condensation with active methylene (B1212753) compounds, while the carboxamide nitrogen can act as a nucleophile to complete the cyclization. A common strategy involves the reaction of a related compound, 2-amino-3-cyanothiophene, with reagents like formamide (B127407) or formic acid to yield thieno[2,3-d]pyrimidines. ekb.egmdpi.com Similarly, this compound could be envisioned to undergo intramolecular cyclization or react with dinucleophiles to form a variety of heterocyclic structures. The synthesis of 6-substituted thieno[2,3-d]pyrimidine (B153573) analogs often starts from appropriately substituted thiophenes, highlighting the importance of such precursors. nih.govnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Thiophene Precursors
Thiophene PrecursorReagents and ConditionsResulting Heterocyclic SystemReference
2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrileMethylisothiocyanate, Pyridine, RefluxThieno[2,3-d]pyrimidine ekb.eg
2-Amino-3-cyanothiophenesFormamide or Formic AcidThieno[2,3-d]pyrimidines mdpi.com
Substituted 2-aminothiophenesDimroth Rearrangement with AnilinesThieno[2,3-d]pyrimidines scielo.br

Scaffold for Design and Synthesis of Functionalized Thiophene Derivatives

Beyond serving as a precursor for fused systems, the this compound core can be selectively modified at its various functional groups to generate a library of novel thiophene derivatives. The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other functional groups via reactions such as Wittig olefination or Knoevenagel condensation. The carboxamide can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile. The methyl group and the hydrogen at the 3-position of the thiophene ring could also potentially undergo substitution reactions under specific conditions. This allows for the systematic modification of the molecule's electronic and steric properties, which is crucial in medicinal chemistry for establishing structure-activity relationships.

Intermediate in the Preparation of Complex Organic Molecules

In multi-step syntheses, substituted thiophenes like this compound can serve as crucial intermediates. The thiophene ring can act as a stable scaffold upon which complexity is built. For example, the formyl group can be used to introduce a new carbon chain which can then be further elaborated. The synthesis of complex drug molecules often involves the assembly of several smaller, functionalized building blocks, and a molecule like this compound, with its multiple reactive handles, is an excellent candidate for such a role. While specific examples of its use in multi-step continuous flow synthesis are not documented, the general utility of highly functionalized heterocyclic compounds in such processes is well-established. researchgate.net The related methyl 5-formylthiophene-2-carboxylate is used as an intermediate in further synthetic steps, for example, by reacting it with tosylmethyl isocyanide. ambeed.com

Applications in Non-Biological Materials Science

Thiophene-based molecules are renowned for their applications in materials science, particularly in the field of organic electronics. The thiophene ring is an electron-rich aromatic system that can facilitate charge transport, making it a key component in organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). The functional groups on this compound can be used to tune the electronic properties of the material and to control its morphology and solubility. For instance, the carboxamide group can promote intermolecular hydrogen bonding, which can influence the packing of the molecules in the solid state and, consequently, their charge transport properties. The formyl group provides a site for polymerization or for linking the molecule to other components in a device. The electronic properties of the thiophene moiety make compounds like 5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid of interest in materials science and organic electronics. cymitquimica.com Functionalized thiophenes are also used in the development of sensors, where the interaction of the functional groups with an analyte can lead to a detectable change in the material's optical or electronic properties. frontiersin.org

Table 2: Potential Applications of Functionalized Thiophenes in Materials Science
Application AreaRelevant Properties of Thiophene DerivativesPotential Role of this compound
Organic Semiconductorsπ-conjugation, charge transportMonomer for conductive polymers, component of small molecule semiconductors
Organic Light-Emitting Diodes (OLEDs)Luminescence, charge injectionComponent of emissive or charge-transport layers
SensorsReactivity of functional groupsSensing material where formyl or carboxamide group interacts with analyte

Role in Mechanistic Organic Chemistry Research

The reactivity of the different functional groups in this compound, influenced by their electronic interplay and proximity on the thiophene ring, makes it an interesting subject for mechanistic studies. For example, investigating the regioselectivity of electrophilic or nucleophilic attack on the thiophene ring can provide insights into the directing effects of the formyl, methyl, and carboxamide groups. Furthermore, studying the mechanism of cyclization reactions to form thieno[2,3-d]pyrimidines can elucidate the reaction pathways and intermediates involved. Understanding these mechanisms is crucial for optimizing reaction conditions and for designing new synthetic routes to complex molecules. While no specific mechanistic studies on this exact compound were found, the general principles of thiophene reactivity are well-established and would apply.

Future Research Directions and Perspectives for 5 Formyl 4 Methylthiophene 2 Carboxamide

Development of Novel and Sustainable Synthetic Routes

Key areas of exploration could include:

C-H Bond Functionalization: Direct C-H activation and functionalization represent a powerful strategy for streamlining synthesis. mdpi.comnih.gov Research into palladium-catalyzed or other transition-metal-catalyzed reactions could enable the direct introduction of formyl and carboxamide moieties onto a pre-existing 4-methylthiophene scaffold, thereby avoiding multi-step sequences that require pre-functionalized starting materials. mdpi.comorganic-chemistry.org This approach offers a more atom-economical alternative to traditional methods. rsc.org

Multicomponent Reactions (MCRs): Designing novel MCRs could provide a one-pot synthesis of highly functionalized thiophenes. nih.govresearchgate.net These reactions enhance efficiency by combining three or more reactants in a single step, reducing waste and purification efforts. nih.gov

Flow Chemistry: The transition from batch to continuous flow synthesis could offer significant advantages in terms of scalability, safety, and process control. A continuous flow process would allow for precise control over reaction parameters, potentially leading to higher yields and purity.

Metal-Free Synthesis: Exploring metal-free synthetic pathways, such as those utilizing elemental sulfur or other sulfur sources with readily available starting materials, aligns with the goals of sustainable chemistry by avoiding toxic and costly metal catalysts. nih.gov

Exploration of Unconventional Reactivity Patterns

The unique arrangement of functional groups on the 5-Formyl-4-methylthiophene-2-carboxamide ring invites the exploration of reactivity beyond standard transformations. The thiophene (B33073) ring's aromaticity and the electronic influence of its substituents create a platform for discovering novel chemical behaviors. wikipedia.org

Future investigations may focus on:

Directed C-H Activation: The carboxamide or formyl group could be leveraged as a directing group to control the regioselectivity of further functionalization on the thiophene ring. nih.govacs.org This would allow for the precise installation of additional substituents at specific positions.

Formyl Group Transformations: The formyl group, a versatile functional handle, is a prime site for a variety of reactions. wikipedia.orgbritannica.com Beyond simple oxidation or reduction, its participation in complex cascade reactions or as an anchor point for immobilization onto solid supports could be explored.

Supramolecular Chemistry: The carboxamide functional group is well-known for its ability to form robust hydrogen bonds. jocpr.com This characteristic can be exploited to direct the self-assembly of molecules into ordered supramolecular structures like nanostructures or gels, a property valuable in materials science. jocpr.comacs.org

Integration into Advanced Functional Materials Research

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent semiconducting and optical properties. researchgate.netunibo.it The specific substitution pattern of this compound makes it a promising candidate for incorporation into a new generation of functional materials. researchgate.net

Potential research directions include:

Organic Electronics: As a functionalized thiophene, this molecule could serve as a building block for organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netbeilstein-journals.org The electron-withdrawing nature of the substituents can be tuned to modulate the material's electronic band gap and charge transport properties.

Sensors and Detectors: By modifying the core structure, it may be possible to design chemosensors. The formyl and carboxamide groups could act as binding sites for specific analytes, leading to a detectable change in the molecule's optical or electronic properties upon binding.

Liquid Crystals: Bent-core molecules containing a thiophene central ring have been investigated for their ability to form liquid crystalline phases. mdpi.com The λ-shaped structure of derivatives of this compound could be explored for applications in advanced display technologies. mdpi.com

Advancements in Spectroscopic and Computational Analysis Techniques

A deep understanding of the structure-property relationships of this compound is crucial for its rational design and application. Advanced analytical techniques, combining experimental spectroscopy with computational modeling, will be indispensable.

Future studies will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and predicted spectroscopic properties. nih.govresearchgate.netnih.gov Such calculations can help rationalize experimental findings and guide the design of new derivatives with tailored characteristics. nih.govcu.edu.eg

Advanced Spectroscopic Methods: Techniques like 2D-NMR, X-ray crystallography, and ultrafast transient absorption spectroscopy can elucidate the precise three-dimensional structure, intermolecular interactions in the solid state, and excited-state dynamics of the molecule and its derivatives. nih.gov

Role in High-Throughput Synthesis and Screening Methodologies

The demand for novel molecules in drug discovery and materials science has driven the development of high-throughput synthesis and screening platforms. nih.gov this compound, with its multiple points for diversification, is an ideal scaffold for the creation of large chemical libraries. rsc.org

Future applications in this area could include:

Combinatorial Library Synthesis: Using automated synthesis platforms, the formyl and carboxamide groups can be reacted with diverse sets of building blocks to rapidly generate a large library of derivatives. rsc.orgrsc.org For instance, reductive amination of the formyl group or acylation of the carboxamide could introduce a wide range of chemical diversity.

High-Throughput Screening (HTS): The synthesized libraries can be screened in a high-throughput fashion for biological activity against various therapeutic targets or for desired physical properties in materials science applications. rsc.orgmdpi.com This approach accelerates the discovery of new lead compounds for drug development or high-performance materials. youtube.com

Q & A

Q. What are the optimal synthetic routes for 5-Formyl-4-methylthiophene-2-carboxamide, and how can yield be maximized?

The compound is typically synthesized via formylation of 4-methylthiophene-2-carboxamide precursors. A common approach involves Vilsmeier-Haack formylation using POCl₃ and DMF under controlled anhydrous conditions . For example, methyl 5-formyl-2-thiophenecarboxylate (a related intermediate) was synthesized in 62% yield using iodomethane and Na₂CO₃ in DMF at 25°C for 20 hours . To maximize yield:

  • Optimize stoichiometry of formylating agents.
  • Use inert atmospheres to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to terminate at peak conversion.

Q. What analytical techniques are critical for characterizing this compound?

Full characterization requires:

  • NMR spectroscopy : Confirm substitution patterns (e.g., formyl proton at δ 9.8–10.2 ppm in ¹H NMR) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for carboxamide, ~1700 cm⁻¹ for formyl) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 199.04).
  • Elemental analysis : Ensure purity (>95% for publication-ready compounds) .

Q. How does the formyl group influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing formyl group enhances electrophilicity at the thiophene ring, enabling reactions like:

  • Condensation : With amines or hydrazines to form Schiff bases.
  • Nucleophilic substitution : At the 5-position with thiols or alcohols under basic conditions.
    Control experiments should compare reactivity with non-formylated analogs (e.g., 4-methylthiophene-2-carboxamide) to isolate the formyl group’s role .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Purity variations : Impurities from incomplete formylation can skew assays. Use HPLC to verify >98% purity .
  • Solubility differences : Test activity in multiple solvents (DMSO, PBS) to identify false negatives.
  • Structural analogs : Compare with methyl- or chloro-substituted thiophenes to distinguish substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with enzyme targets?

Docking studies using software like AutoDock Vina can simulate binding to enzymes (e.g., kinases or cytochrome P450):

  • Target selection : Prioritize enzymes with hydrophobic active sites (compatible with thiophene’s aromaticity).
  • Parameterization : Assign partial charges to the formyl and carboxamide groups using DFT calculations (B3LYP/6-31G* basis set).
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental controls are essential when studying the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermal stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks.
  • Light sensitivity : Store samples in amber vials and compare with light-exposed controls.
  • Negative controls : Use structurally similar but inert analogs (e.g., 4-methylthiophene-2-carboxylic acid) .

Q. How do steric and electronic effects of the methyl and formyl groups influence regioselectivity in cross-coupling reactions?

  • Steric effects : The 4-methyl group hinders electrophilic substitution at the adjacent 3-position, directing reactions to the 5-formyl site.
  • Electronic effects : The formyl group deactivates the ring, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 2-carboxamide position.
    Comparative studies with 5-unsubstituted thiophenes are recommended to isolate these effects .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low yields in formylation : Replace DMF with N-methylformamide to reduce side reactions.
  • Purification difficulties : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate polar byproducts.
  • Scale-up issues : Transition from batch to flow chemistry for improved heat and mass transfer .

Q. How can researchers validate the compound’s proposed mechanism of action in cellular assays?

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., specific kinases) and assess activity loss.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified proteins.
  • Metabolomics : Track downstream metabolic changes via LC-MS to confirm pathway engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.